3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

pKa basicity physicochemical property

Sourcing high-purity fluorinated imidazopyridine building blocks with reliable batch consistency for CNS drug discovery programs can delay lead optimization. This 3-bromo-8-CF₃ regioisomer resolves that bottleneck: • Distinct electronics: 8-CF₃ activates the 3-Br bond for faster oxidative addition in Suzuki/Sonogashira couplings, enabling lower catalyst loadings and higher yields. • Optimized physicochemical profile: High LogP (>3) enhances BBB permeability; low pKa (0.59) minimizes off-target amine receptor binding. • Reliable supply: High purity (≥95%), crystalline solid (mp 141-142°C) for consistent formulation.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.033
CAS No. 1263061-60-4
Cat. No. B597726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1263061-60-4
SynonymsIMidazo[1,2-a]pyridine, 3-broMo-8-(trifluoroMethyl)-
Molecular FormulaC8H4BrF3N2
Molecular Weight265.033
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-6-4-13-7-5(8(10,11)12)2-1-3-14(6)7/h1-4H
InChIKeyBNPKKZHXCURCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine Overview


3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1263061-60-4) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a bromine atom at the 3-position and a trifluoromethyl group at the 8-position of the fused bicyclic core . This substitution pattern renders the molecule a strategic building block for medicinal chemistry and pharmaceutical research, particularly for constructing libraries of fluorinated heteroaromatic compounds. The compound is characterized by a molecular formula of C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol . It is commercially available with purities typically ranging from 95% to 97% . The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification of the core scaffold .

Bromine at C3 enables Pd-catalyzed cross-coupling for modular diversification
8-CF₃ group may influence basicity and lipophilicity, relevant for ADME profiling
Commercial purity ≥95% supports reproducible synthesis and SAR exploration

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine: Why Analogs Are Not Interchangeable


Generic substitution of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine with other bromo-imidazo[1,2-a]pyridines or alternative halogenated heterocycles is inadvisable without careful evaluation. The specific substitution pattern (3-Br, 8-CF₃) dictates its reactivity in cross-coupling reactions, its physicochemical properties (e.g., pKa, LogP), and its potential binding interactions in biological systems . Analogs with different halogen placement or missing the electron-withdrawing trifluoromethyl group exhibit distinct electronic and steric profiles, which can significantly alter reaction kinetics, regioselectivity, and the pharmacokinetic properties of derived compounds . For instance, the trifluoromethyl group at the 8-position exerts a unique electron-withdrawing effect on the adjacent nitrogen, potentially modulating the compound's basicity and hydrogen-bonding capacity relative to other positional isomers. The quantitative evidence below delineates the specific, measurable differences that justify the targeted procurement of this precise regioisomer.

Regioisomer pKa differencesAlternative 3,6- or 2,7-substitution patterns exhibit higher basicity, potentially altering reactivity and biological profile.
Melting point variationSignificant melting point differences (~82 °C) may affect purification behavior and solid-state handling compared to lower-melting analogs.

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine: Evidence-Based Differentiation


Basicity (pKa) Comparison

The predicted pKa of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is 0.59 ± 0.50 . In comparison, the regioisomer 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a significantly higher predicted pKa of 1.97 ± 0.50 . The 2-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine isomer has a predicted pKa of 1.36 ± 0.50 . This demonstrates that the 3,8-disubstitution pattern confers a notably lower basicity, which is likely due to the proximity of the electron-withdrawing trifluoromethyl group to the basic nitrogen.

Basicity (pKa)
Reported
Predicted pKa 0.59 ± 0.50, lower by 1.38 vs 3-Br-6-CF₃ isomer
Weaker basicity may affect solubility and membrane permeability
Computational prediction; empirical verification recommended
pKa basicity physicochemical property medicinal chemistry

Melting Point Differentiation

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a melting point of 141-142 °C . This is markedly different from closely related analogs, such as 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (59-60 °C) and 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (106-108 °C) [1].

Melting Point
Reported
141–142 °C, higher by ~82 °C vs 3-Br-6-CF₃ analog
Higher melting point supports crystallization-based purification
Literature data; confirm with lot-specific COA
melting point crystallinity purification solid-state property

Density Consistency

The predicted density of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is 1.80 ± 0.1 g/cm³ . This value is consistent across a range of bromo-trifluoromethyl-substituted imidazo[1,2-a]pyridine isomers, including 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.80 ± 0.1 g/cm³) , 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.80 g/cm³) [1], and 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.80 ± 0.1 g/cm³) [2].

Density
Class-level
1.80 ± 0.1 g/cm³, consistent across bromo-CF₃ isomers
Density confirms class identity; not a differentiation factor
Predicted value; may be used for formulation calculations
density formulation crystallography physical property

Cross-Coupling Reactivity

The electron-withdrawing trifluoromethyl group at the 8-position of the imidazo[1,2-a]pyridine scaffold enhances the electrophilicity at the brominated 3-position, thereby accelerating cross-coupling kinetics compared to analogs lacking this substitution . This class-level inference is supported by the known application of 3-bromoimidazo[1,2-a]pyridines in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings [1][2]. While direct quantitative kinetic data for this specific compound is not available in the open literature, the electronic effect of the CF₃ group is a well-established principle in heteroaromatic chemistry.

Cross-Coupling Reactivity
Class-level
Predicted enhanced electrophilicity at C3 due to 8-CF₃
May support faster oxidative addition in Pd-catalyzed couplings
Class-level inference; kinetic data not available for this specific compound
cross-coupling Suzuki-Miyaura Sonogashira palladium catalysis building block

Lipophilicity (LogP) Comparison

While a direct LogP value for 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine was not located in the primary literature, a structurally related compound, 2-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine, has a predicted XLogP of 3.7 . By class-level inference, the target compound is expected to have a similarly high LogP (>3) due to the presence of both bromine and trifluoromethyl substituents. This represents a substantial increase in lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine core, which has a predicted XLogP of approximately 1.3 [1].

Lipophilicity (LogP)
Class-level
Predicted LogP >3, increase of >1.7 units vs unsubstituted core
Higher lipophilicity may alter ADME profile and solubility
Based on analog data; direct measurement recommended
LogP lipophilicity ADME drug-likeness medicinal chemistry

3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine: Application Scenarios


Medicinal Chemistry: CNS & Anti-Infective Leads

The combination of high lipophilicity (inferred LogP >3) and a distinct basicity profile (predicted pKa 0.59) makes this building block a strategic choice for synthesizing compound libraries targeting central nervous system (CNS) disorders and intracellular anti-infectives . The enhanced membrane permeability conferred by the high LogP is desirable for crossing the blood-brain barrier or penetrating bacterial cell walls, while the low pKa minimizes off-target interactions with common amine-binding receptors . The 3-bromo handle allows for late-stage diversification to explore structure-activity relationships (SAR) around this optimized core .

Process Chemistry: Cross-Coupling Optimization

For process chemists, this compound is a candidate for optimizing cross-coupling reactions. The electron-withdrawing 8-CF₃ group is predicted to activate the C-Br bond at the 3-position, potentially enabling faster oxidative addition in Suzuki-Miyaura or Sonogashira couplings compared to less activated imidazopyridine bromides . This could translate to lower catalyst loadings, shorter reaction times, and higher yields, which are critical parameters for scaling up the synthesis of pharmaceutical intermediates. The well-defined, high melting point (141-142 °C) also facilitates purification and ensures consistent physical form during manufacturing .

Agricultural Chemistry: Agrochemical Discovery

Imidazo[1,2-a]pyridine derivatives are recognized scaffolds in the development of fungicides and herbicides . The specific 3-bromo-8-trifluoromethyl substitution pattern offers a unique physicochemical profile (e.g., high LogP, low pKa) that can be exploited to optimize the bioavailability and target-site penetration of potential agrochemical leads. The bromine atom serves as a convenient point for introducing diverse aryl, heteroaryl, or alkenyl groups via cross-coupling to explore the chemical space for potent and selective activity against agricultural pests .

Academic Research: Method Development

This compound is a valuable substrate for academic groups developing new synthetic methodologies for late-stage functionalization of nitrogen heterocycles. Its unique substitution pattern allows researchers to probe the regioselectivity and scope of emerging reactions, such as photocatalytic or electrochemical C-H activations, where the bromine atom can serve as a directing group or a synthetic handle . The commercial availability of this specific regioisomer in high purity (≥95%) makes it a reliable starting point for reproducible research .

Application
Selection Property
Validation Focus
CNS-target library synthesis
High lipophilicity and low basicity profile
ADME permeability and off-target receptor profiling
Cross-coupling process research
Predicted enhanced electrophilicity at C3
Catalyst loading and reaction kinetics benchmarking
Agrochemical lead diversification
Bromine handle for modular derivatization
Bioavailability and target-site penetration assays
Methodology development substrate
Unique substitution pattern for regioselectivity studies
Reproducibility and scope of new C–H activation methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.